2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline, commonly known as CBQ or DCQ, is a quinoxaline derivative that has gained significant attention in the field of pharmaceutical research due to its diverse biological activities. CBQ is a potent inhibitor of various enzymes and receptors involved in the regulation of various biological processes, making it an attractive candidate for drug development.
Mechanism of Action
CBQ exerts its biological activity by inhibiting various enzymes and receptors involved in the regulation of cellular processes. CBQ is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in the regulation of cell growth, differentiation, and apoptosis. CBQ also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
CBQ has been shown to exert various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the regulation of gene expression. CBQ has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Advantages and Limitations for Lab Experiments
CBQ is a potent inhibitor of various enzymes and receptors, making it an attractive candidate for drug development. However, CBQ has some limitations, including its low solubility in water and the potential for off-target effects. Additionally, CBQ has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy.
Future Directions
Several future directions can be explored in the study of CBQ, including the development of more potent analogs and the investigation of its potential therapeutic applications in various diseases. Additionally, more research is needed to determine the safety and efficacy of CBQ in vivo, and to explore its potential as a therapeutic agent for drug-resistant cancers. Finally, the development of novel drug delivery systems for CBQ could enhance its bioavailability and improve its therapeutic potential.
Synthesis Methods
CBQ can be synthesized using various methods, including the condensation of 4-chlorobenzyl alcohol and 2-(4-hydroxyphenyl)quinoxaline using an acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
CBQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of CBQ by inhibiting the proliferation of cancer cells and inducing apoptosis. CBQ has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]phenyl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O/c22-17-9-5-15(6-10-17)14-25-18-11-7-16(8-12-18)21-13-23-19-3-1-2-4-20(19)24-21/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFCRORGWGPRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.